Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyridine moiety, which is further functionalized with ethyl and carbonyloxy groups. The presence of chlorine atoms on the pyridine ring adds to its reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Pyridine Functionalization: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine core.
Final Functionalization: The final step involves the esterification and chlorination reactions to introduce the ethyl and dichloropyridine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the dichloropyridine moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,6-dichloropyridine-2-carboxylate: Shares the dichloropyridine moiety but lacks the pyrimidine ring.
Methyl 6-chloropyridine-3-carboxylate: Similar pyridine structure but different functional groups.
Uniqueness
Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring with a dichloropyridine moiety, which could confer distinct chemical reactivity and biological activity compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 6-[(3,6-dichloropyridine-2-carbonyl)oxymethyl]-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O5/c1-3-9-12(14(22)25-4-2)10(20-16(24)19-9)7-26-15(23)13-8(17)5-6-11(18)21-13/h5-6,9H,3-4,7H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUWLLAJYFLSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=O)N1)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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